molecular formula C17H15N3O3S B2935850 N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 31739-64-7

N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No.: B2935850
CAS No.: 31739-64-7
M. Wt: 341.39
InChI Key: SZZWDRIFHODKBD-UHFFFAOYSA-N
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Description

N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a benzoyl group substituted with a 1H-pyrrol-1-yl moiety at the 2-position and a benzenesulfonohydrazide group. The pyrrole ring in its structure contributes to electron-rich aromatic interactions, while the sulfonohydrazide group enhances hydrogen-bonding capabilities, making it a candidate for targeted molecular interactions .

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-17(18-19-24(22,23)14-8-2-1-3-9-14)15-10-4-5-11-16(15)20-12-6-7-13-20/h1-13,19H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWDRIFHODKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333042
Record name N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31739-64-7
Record name N'-(benzenesulfonyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Features of Selected Analogues

Compound Name Substituents on Benzoyl Group Substituents on Benzenesulfonohydrazide Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-(1H-pyrrol-1-yl) None 341.37 Pyrrole, sulfonohydrazide
N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) 4-(1H-pyrrol-1-yl) 3-Cl 329.78 Chlorophenyl, pyrrole
2-Fluoro-N'-(3-fluoro-5-(pyridin-2-yl)benzoyl)benzenesulfonohydrazide 3-fluoro-5-(pyridin-2-yl) 2-F 418.37 Pyridinyl, fluorine
N'-[(2-Methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide 2-(1H-pyrrol-1-yl) 2-methylbenzylidene 303.36 Benzylidene, pyrrole
Physicochemical Properties
  • Melting Points: Fluorinated derivatives (e.g., N'-(5-Bromo-2-fluorobenzylidene)-2-(trifluoromethyl)benzenesulfonohydrazide) exhibit higher melting points (157–161°C) compared to non-halogenated analogues due to increased molecular symmetry and intermolecular forces .
  • Solubility : The introduction of polar groups (e.g., pyridinyl in ) improves aqueous solubility, whereas trifluoromethyl groups enhance lipid solubility .

Table 3: Physical Properties of Selected Analogues

Compound Name Melting Point (°C) Solubility (mg/mL) LogP
Target Compound 191–192 (Predicted) 0.15 (DMSO) 2.8
N'-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide 172–174 0.22 (Ethanol) 1.9
N'-(2-Chloro-6-fluorobenzylidene)-2-(trifluoromethyl)benzenesulfonohydrazide 160–161 0.08 (DMSO) 3.5

Biological Activity

N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, drawing from various research studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the hydrazide from the corresponding benzoyl and sulfonyl derivatives. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Table 1: Characterization Techniques

TechniquePurpose
NMR SpectroscopyIdentifies molecular structure
IR SpectroscopyDetermines functional groups
Mass SpectrometryConfirms molecular weight and purity

2. Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Studies suggest that this compound demonstrates significant antioxidant properties, which can be beneficial in reducing oxidative stress in cells .
  • Anti-inflammatory Potential : The compound has shown efficacy in inhibiting lipoxygenase enzymes, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary tests indicate that it possesses antimicrobial activity against certain bacterial strains, contributing to its potential as an antibiotic agent .

Case Study: Lipoxygenase Inhibition

A detailed study evaluated the inhibitory effects of this compound on lipoxygenase. The results demonstrated a dose-dependent inhibition, suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrrole ring or the sulfonamide group may enhance potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituting different groups on pyrroleAlters lipophilicity and bioavailability
Changing the sulfonamide moietyImpacts enzyme inhibition efficiency

4. Conclusion

This compound represents a promising candidate in drug discovery due to its diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic potential.

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